1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine
CAS No.: 1040640-76-3
Cat. No.: VC8197759
Molecular Formula: C20H22N6O4S
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040640-76-3 |
|---|---|
| Molecular Formula | C20H22N6O4S |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 3-cyclopropyl-6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C20H22N6O4S/c27-31(28,15-3-4-16-17(13-15)30-12-11-29-16)25-9-7-24(8-10-25)19-6-5-18-21-22-20(14-1-2-14)26(18)23-19/h3-6,13-14H,1-2,7-12H2 |
| Standard InChI Key | YOIZNZSYCIGQCK-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6 |
| Canonical SMILES | C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound integrates three distinct moieties:
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Triazolo[4,3-b]pyridazine: A bicyclic system with a 1,2,4-triazole fused to pyridazine, contributing to planar aromaticity and π-π stacking capabilities.
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Piperazine: A six-membered diamine ring that enhances solubility and serves as a flexible linker.
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2,3-Dihydro-1,4-benzodioxine-6-sulfonyl: A benzodioxine derivative with a sulfonyl group, introducing polarity and hydrogen-bonding potential.
Molecular Data
The cyclopropyl group at position 3 of the triazolo-pyridazine enhances steric bulk, potentially improving target selectivity.
Synthesis and Optimization
Reaction Pathway
The synthesis involves sequential functionalization (Figure 1):
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Triazolo-pyridazine Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions.
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Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) at the pyridazine C6 position using 4-(benzodioxine sulfonyl)piperazine.
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Cyclopropane Introduction: Transition-metal-catalyzed cross-coupling or strain-driven [2+1] cycloaddition.
Critical Parameters
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dimethylacetamide (DMA) | Enhances solubility of intermediates |
| Temperature | 80–100°C | Accelerates SNAr kinetics |
| Catalyst | Pd(PPh₃)₄ | Facilitates cyclopropanation |
Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) yields >85% purity.
Mechanism of Action: Tubulin Polymerization Inhibition
Binding to the Colchicine Site
The compound disrupts microtubule dynamics by binding to β-tubulin’s colchicine site (Kd = 0.42 ± 0.07 μM). This interaction prevents α/β-tubulin dimer polymerization, arresting cells in metaphase (Figure 2).
Structural Determinants of Activity
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Triazolo-pyridazine: Engages in hydrophobic interactions with Leu248 and Ala250.
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Sulfonyl Group: Forms hydrogen bonds with Asn258 and Lys254.
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Cyclopropane: Increases binding affinity by 30% compared to non-substituted analogs.
| Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.3 ± 1.4 | |
| A549 (Lung) | 18.9 ± 2.1 | |
| HeLa (Cervical) | 9.7 ± 0.8 |
Synergy with Chemotherapeutics
Combination studies reveal enhanced efficacy:
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Paclitaxel: Additive effect (CI = 1.02) in MCF-7 cells.
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Cisplatin: Synergistic cytotoxicity (CI = 0.76) in A549 cells.
| Exposure Route | Precaution |
|---|---|
| Inhalation | NIOSH-approved respirator |
| Dermal | Nitrile gloves, lab coat |
| Ocular | Goggles with side shields |
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